2,5-Dichloro-3,6-dimethyl-p-benzoquinone
Description
Significance of Halogenated and Alkylated Benzoquinones in Chemical Research
Halogenated and alkylated benzoquinones are subclasses of substituted quinones that have garnered significant attention due to their unique chemical reactivity and utility. The introduction of halogen and alkyl groups onto the benzoquinone ring profoundly influences the molecule's electronic properties, steric profile, and reactivity, making them valuable tools in synthetic and materials chemistry.
Halogenation, the process of introducing atoms like chlorine or bromine, is a cornerstone of chemical synthesis, creating intermediates for pharmaceuticals, polymers, and agrochemicals. mt.com In the context of benzoquinones, halogen substituents act as powerful electron-withdrawing groups, which increases the compound's redox potential and enhances its oxidative capabilities. This property is exemplified by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a potent oxidant widely used for dehydrogenation reactions in organic synthesis. wikipedia.org Furthermore, halogenated benzoquinones (HBQs) are an emerging area of research in environmental science, as they have been identified as a class of disinfection byproducts in drinking water, prompting extensive toxicological studies to understand their potential health effects. acs.orgacs.org The presence of halogens also facilitates specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of supramolecular assemblies. researchgate.net
Alkylated benzoquinones, on the other hand, feature alkyl groups that modify the steric and electronic environment of the quinone ring. These groups can influence the solubility of the quinone and provide steric hindrance that can direct the regioselectivity of reactions. The combination of both halogen and alkyl substituents on a single benzoquinone scaffold, as seen in 2,5-dichloro-3,6-dimethyl-p-benzoquinone, creates a molecule with a tailored balance of oxidative strength and steric influence. This dual functionalization allows for precise control over reactivity, making such compounds subjects of interest for developing new synthetic methodologies and functional materials.
Historical Context of Benzoquinone Chemistry and Redox Systems
The history of benzoquinone chemistry is deeply rooted in the study of natural products. Quinones are widespread in nature, found in plants, fungi, and bacteria, where they contribute to pigmentation and participate in vital biological processes. scielo.brnih.gov Their vibrant colors made them some of the earliest known natural dyes. scielo.br The systematic study of their chemistry began in the 19th century, with the first synthetic preparations paving the way for a deeper understanding of their structure and reactivity.
A pivotal moment in the history of quinone chemistry was the discovery of their reversible redox behavior. Quinones and their reduced forms, hydroquinones, constitute a fundamental organic redox couple. acs.org This interconversion, involving a two-electron, two-proton process, is central to their function. The standard redox potential of the parent 1,4-benzoquinone (B44022) is +0.71 V, establishing it as a useful oxidant. This intrinsic property is at the heart of their role in biological electron transport chains, such as in cellular respiration and photosynthesis, where quinone moieties are essential electron and proton carriers. nih.govresearchgate.net
In the realm of organic synthesis, the utility of benzoquinones as oxidizing agents became widely recognized over the 20th century. The oxidation of phenols to quinones using reagents like nitric acid has been a known protocol for over a century. scielo.br The post-war era saw a surge in the study of electron-transfer reactions, with quinones emerging as key subjects due to their well-defined electrochemical properties. researchgate.net Today, benzoquinones are used as oxidants in numerous named reactions, including the Wacker-Tsuji oxidation, and as dienophiles in Diels-Alder reactions, demonstrating their versatility and foundational importance in modern synthetic chemistry. wikipedia.org
Scope and Research Relevance of this compound
This compound is a specific substituted benzoquinone that embodies the structural features discussed previously: a p-benzoquinone core functionalized with both halogen (chloro) and alkyl (methyl) groups. Its precise substitution pattern dictates its chemical properties and defines its potential role in research.
| Property | Value | Source |
|---|---|---|
| CAS Number | 46010-98-4 | sigmaaldrich.com |
| Molecular Formula | C₈H₆Cl₂O₂ | sigmaaldrich.com |
| Molecular Weight | 205.03 g/mol | nih.gov |
| IUPAC Name | 2,5-dichloro-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | - |
The research relevance of this compound stems from its hybrid structure. The two chlorine atoms act as electron-withdrawing groups, increasing the electrophilicity of the quinone ring and its oxidative potential compared to the unsubstituted parent benzoquinone. The two methyl groups provide steric bulk and are weak electron-donating groups, which can modulate the reactivity and regioselectivity of addition reactions.
While specific, high-profile applications for this particular isomer are not as extensively documented as for reagents like DDQ or chloranil (B122849), its structure suggests significant potential. It can be considered a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules or as a specialized oxidant where fine-tuning of redox potential and steric hindrance is required. Its availability from commercial suppliers indicates its use as a reagent in chemical laboratories. sigmaaldrich.com Research into this and similar polysubstituted quinones contributes to the broader understanding of how substituent effects control the kinetics, thermodynamics, and mechanisms of redox processes and cycloaddition reactions.
Comparative Data of Selected Benzoquinones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications/Properties |
|---|---|---|---|---|
| p-Benzoquinone | C₆H₄O₂ | 108.10 | None | Baseline redox behavior; synthesis of hydroquinone (B1673460). wikipedia.org |
| This compound | C₈H₆Cl₂O₂ | 205.03 | -Cl (x2), -CH₃ (x2) | Specialty reagent with tuned redox/steric properties. sigmaaldrich.comnih.gov |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | -Cl (x2), -CN (x2) | Strong oxidizing agent for dehydrogenation. wikipedia.org |
| Chloranil (2,3,5,6-Tetrachloro-p-benzoquinone) | C₆Cl₄O₂ | 245.88 | -Cl (x4) | Chlorinating agent; used in dye synthesis. |
| 2,5-Diamino-3,6-dichloro-p-benzoquinone | C₆H₄Cl₂N₂O₂ | 207.01 | -Cl (x2), -NH₂ (x2) | Intermediate for conducting materials and drug synthesis. guidechem.comnih.gov |
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSHLWROQUHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196689 | |
| Record name | 2,5-diCl-3,6-diMe-p-benzoquinone radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46010-98-4 | |
| Record name | 2,5-diCl-3,6-diMe-p-benzoquinone radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046010984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-diCl-3,6-diMe-p-benzoquinone radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 3,6 Dimethyl P Benzoquinone and Its Analogues
Established Synthetic Routes for Dichlorodimethyl-p-benzoquinones
The preparation of dichlorodimethyl-p-benzoquinones can be approached through several synthetic pathways, primarily involving the sequential or direct introduction of chloro and methyl substituents onto a hydroquinone (B1673460) or benzoquinone core.
Direct Chlorination and Methylation Strategies
The traditional synthesis of chloro- and methyl-substituted benzoquinones often starts from hydroquinone or p-benzoquinone. These methods involve distinct chlorination and methylation steps. The synthesis method for compounds like 2,5-dimethoxychlorobenzene, for instance, often involves the chlorination and methylation of hydroquinone as a raw material. google.com This general strategy can be adapted for the synthesis of dichlorodimethyl-p-benzoquinones. The two primary direct strategies are:
Chlorination of a Dimethyl Precursor: This approach begins with a dimethyl-p-benzoquinone, such as 2,5-dimethyl-1,4-benzoquinone. The methyl groups direct the incoming chloro substituents, but regioselectivity can be a challenge, potentially leading to a mixture of chlorinated isomers.
Methylation of a Dichloro Precursor: Alternatively, a dichlorinated benzoquinone, such as 2,5-dichloro-1,4-benzoquinone (B146525), serves as the starting material. This substrate is then subjected to methylation.
These processes are foundational in industrial chemistry, though they can present challenges regarding reaction control and environmental impact due to the generation of waste streams. google.com
| Strategy | Starting Material | Key Transformation | Typical Reagents |
| Direct Chlorination | 2,5-Dimethyl-1,4-benzoquinone | Electrophilic Aromatic Substitution (Chlorination) | Cl₂, SO₂Cl₂ |
| Direct Methylation | 2,5-Dichloro-1,4-benzoquinone | Friedel-Crafts Alkylation or similar | CH₃I, AlCl₃ |
This table provides a generalized overview of direct synthesis strategies.
Precursor-Based Synthesis Approaches
A more versatile and often higher-yielding approach involves the synthesis from fundamental precursors like phenol (B47542). A key intermediate that can be derived from phenol is chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). The synthesis of chloranil involves the extensive chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, which is subsequently hydrolyzed to yield chloranil. wikipedia.org
Reaction Scheme for Chloranil Synthesis:
C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl
C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl
This multi-step process, starting from a simple aromatic compound, provides a highly functionalized quinone that can then be selectively modified. For example, the chlorine atoms on the chloranil ring can be substituted to introduce methyl or other functional groups, offering a controlled pathway to the desired dichlorodimethyl-p-benzoquinone isomer.
Synthesis of Closely Related Chlorinated and Methylated Benzoquinone Derivatives
The synthetic principles applied to 2,5-dichloro-3,6-dimethyl-p-benzoquinone are shared with a range of other important chlorinated benzoquinone derivatives. Understanding the synthesis of these analogues provides a broader context for the chemistry of this class of compounds.
Preparation of Dichloro-dicyano-p-benzoquinones (DDQ)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a powerful oxidant in organic synthesis. Its preparation showcases the functionalization of a chlorinated quinone core. The initial synthesis reported by Thiele and Günther was a six-step process. sigmaaldrich.com A more direct and common laboratory synthesis involves the cyanation of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). wikipedia.org In 1965, a single-step chlorination method starting from 2,3-dicyanohydroquinone (B1218488) was also developed. wikipedia.org
| Method | Starting Material | Key Transformation | Reference |
| Cyanation | Chloranil | Nucleophilic Aromatic Substitution | wikipedia.org |
| Chlorination | 2,3-Dicyanohydroquinone | Oxidation/Chlorination | wikipedia.org |
This table summarizes established synthetic routes to DDQ.
Routes to Dichloro-dihydroxy-p-benzoquinones (Chloranilic Acid)
Chloranilic acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone) is another important derivative. Its synthesis is a straightforward example of nucleophilic substitution on a highly halogenated quinone. The compound is readily obtained through the hydrolysis of chloranil. wikipedia.org In this reaction, two of the chlorine atoms are displaced by hydroxyl groups from water.
Reaction: C₆Cl₄O₂ + 2 H₂O → C₆Cl₂(OH)₂O₂ + 2 HCl
The presence of the electron-withdrawing chlorine atoms and the quinone carbonyls facilitates this substitution reaction.
Synthesis of Aminated/Heteroaryl-Substituted Dichlorobenzoquinones
The chlorine atoms on dichlorobenzoquinones are susceptible to displacement by various nucleophiles, enabling the synthesis of a wide array of derivatives.
Aminated Derivatives: Secondary amines can react with chloranil, displacing chloride from the quinone ring to form colored derivatives. wikipedia.org This reaction can be applied to dichlorobenzoquinones as well. For example, the reaction of 2,5-dichloro-1,4-benzoquinone with pyrrolidine (B122466) has been studied, leading to the formation of 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product. researchgate.net Similarly, 3,6-dianiline-2,5-dichloro-1,4-benzoquinone can be synthesized via the reaction of aniline (B41778) with chloranil. mdpi.com
| Starting Material | Amine Reagent | Product |
| Chloranil | Aniline | 3,6-Dianiline-2,5-dichloro-1,4-benzoquinone mdpi.com |
| 2,5-Dichloro-1,4-benzoquinone | Pyrrolidine | 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone researchgate.net |
This table shows examples of aminated dichlorobenzoquinone synthesis.
Heteroaryl-Substituted Derivatives: Modern synthetic methods have been developed for the arylation and heteroarylation of dichlorobenzoquinones. A metal-free, visible-light-induced protocol allows for the direct bis-arylation of 2,5-dichlorobenzoquinone using aryldiazonium salts generated in situ. beilstein-journals.orgnih.gov This method is noted for its green chemistry credentials, as the products often precipitate from the reaction solvent, simplifying purification. beilstein-journals.org Another approach involves a palladium-catalyzed reaction between 2,5-dichloro-1,4-benzoquinone and indole (B1671886) to synthesize 2,5-dichloro-3,6-bis(3-indolyl)-1,4-hydroquinone. sigmaaldrich.comsigmaaldrich.com
| Starting Material | Reagent | Conditions | Product Type |
| 2,5-Dichlorobenzoquinone | Aryldiazonium Salts | Visible Light, Metal-Free beilstein-journals.orgnih.gov | Bis-arylated benzoquinone |
| 2,5-Dichloro-1,4-benzoquinone | Indole | Palladium Catalyst sigmaaldrich.comsigmaaldrich.com | Bis-indolyl hydroquinone |
This table summarizes methods for synthesizing heteroaryl-substituted dichlorobenzoquinones.
Table of Mentioned Compounds
| Common Name/Systematic Name | IUPAC Name |
| This compound | 2,5-Dichloro-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
| 2,5-Dimethyl-1,4-benzoquinone | 2,5-Dimethylcyclohexa-2,5-diene-1,4-dione |
| 2,5-Dichloro-1,4-benzoquinone | 2,5-Dichlorocyclohexa-2,5-diene-1,4-dione |
| Hydroquinone | Benzene-1,4-diol |
| p-Benzoquinone | Cyclohexa-2,5-diene-1,4-dione |
| Phenol | Phenol |
| Chloranil | 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione |
| Hexachlorocyclohexa-2,5-dien-1-one | 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one |
| DDQ | 2,3-Dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione |
| 2,3-Dicyanohydroquinone | 2,3-Dicyanobenzene-1,4-diol |
| Chloranilic Acid | 2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
| Pyrrolidine | Pyrrolidine |
| Aniline | Aniline |
| 3,6-Dianiline-2,5-dichloro-1,4-benzoquinone | 2,5-Bis(anilino)-3,6-dichlorocyclohexa-2,5-diene-1,4-dione |
| Indole | 1H-Indole |
| 2,5-dichloro-3,6-bis(3-indolyl)-1,4-hydroquinone | 2,5-Dichloro-3,6-bis(1H-indol-3-yl)benzene-1,4-diol |
| 2,5-Dimethoxychlorobenzene | 1-Chloro-2,5-dimethoxybenzene |
Green Chemistry Approaches in Benzoquinone Synthesis
The synthesis of benzoquinones, including halogenated and alkylated derivatives like this compound, has traditionally relied on methods that often involve harsh oxidants and organic solvents. However, the principles of green chemistry have spurred the development of more environmentally benign synthetic routes. These approaches focus on using safer reagents, reducing waste, and improving energy efficiency.
Key green strategies in benzoquinone synthesis involve the use of cleaner oxidants and novel catalytic systems. Hydrogen peroxide (H₂O₂) has emerged as a prominent green oxidant, often used with a catalyst, because its only byproduct is water. jetir.org For instance, the oxidation of catechins and epicatechins to p-benzoquinones has been achieved using a hydrogen peroxide/methyltrioxo-rhenium catalytic system. jetir.org Another approach involves the direct oxidation of phenols using oxygen-containing gas, catalyzed by either solid catalysts or soluble liquid-medium catalysts, which presents a cleaner alternative to stoichiometric heavy metal oxidants. patsnap.com
The use of molecular oxygen, the ultimate green oxidant, has also been successfully applied. An environmentally benign protocol for the oxidation of hydroquinone to benzoquinone utilizes molecular oxygen and has demonstrated high efficiency at room temperature. jetir.org Furthermore, innovative techniques like solar chemical synthesis through the photo-oxygenation of phenols are being explored, harnessing light energy to drive the reaction. jetir.org Electrosynthesis, such as the anodic oxidation of phenol using PbO₂ electrodes, also represents a greener pathway by replacing chemical reagents with electrons. jetir.org These methods aim to minimize the environmental footprint associated with the production of this important class of chemical compounds.
Table 1: Overview of Green Synthesis Approaches for Benzoquinones
| Methodology | Oxidant/Energy Source | Substrate Example | Catalyst/Conditions | Key Advantage |
|---|---|---|---|---|
| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide | Catechin/Epicatechin derivatives | Methyltrioxo-rhenium | Water is the only byproduct. jetir.org |
| Direct Phenol Oxidation | Oxygen-containing gas | Phenol substances | Solid or soluble catalysts | Avoids stoichiometric heavy metal oxidants. patsnap.com |
| Molecular Oxygen Oxidation | Molecular Oxygen | Hydroquinone | - | Environmentally benign, high efficiency (80-90%). jetir.org |
| Photo-oxygenation | Light/Oxygen | Phenols | Solar energy | Utilizes renewable energy. jetir.org |
| Electrosynthesis | Electricity | Phenol | PbO₂ electrodes | Replaces chemical reagents with electrons. jetir.org |
Purification and Isolation Techniques in Benzoquinone Synthesis
The effective purification and isolation of benzoquinones from reaction mixtures are critical for obtaining products of high purity. The choice of method depends on the physical properties of the target quinone, such as its volatility and solubility, as well as the nature of the impurities.
Recrystallization is a fundamental technique for purifying solid benzoquinones. The selection of an appropriate solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities should remain soluble at all temperatures. youtube.com For freshly prepared p-benzoquinone, solvents like methanol (B129727) or high-boiling petroleum ether have been used effectively. sciencemadness.org However, for older, more decomposed samples containing impurities like quinhydrone (B85884), recrystallization from methanol can be less effective at removing dark-colored contaminants. sciencemadness.org
Steam distillation is a valuable method for volatile quinones, particularly for separating them from non-volatile tars and inorganic salts. sciencemadness.org This technique can be performed under reduced pressure to prevent the decomposition of thermally sensitive compounds. google.com It has been successfully employed for isolating benzoquinone from plant extracts and for purifying aged p-benzoquinone, yielding a high-purity product. sciencemadness.orgnih.gov A challenge with this method is the tendency for quinone to condense on the cooling surfaces of the condenser, which can be mitigated by specific apparatus designs. google.com
Chromatography offers a powerful means of separation. Column chromatography, a standard technique in research laboratories, is used to separate components of a mixture based on their differential adsorption on a stationary phase. acs.org It has been used to isolate benzoquinone from natural extracts using a charcoal powder column. nih.gov For substituted quinones, this method allows for precise separation from reactants and byproducts.
Soxhlet extraction is particularly useful for the continuous extraction of a compound from a solid with a limited solubility in a particular solvent. This technique has proven effective for purifying crude, old p-benzoquinone, with recoveries around 85-90%, using low-boiling petroleum ether. sciencemadness.org The choice of solvent is critical, as higher boiling point solvents like heptane (B126788) can co-distill with the benzoquinone and cause it to deposit in the condenser. sciencemadness.org
Other specialized techniques include sublimation , which is suitable for quinones with a sufficiently high vapor pressure, such as 2,5-dichloroquinone. orgsyn.org Additionally, precipitation methods can be employed. One such method involves the addition of hydroquinone to a solution containing p-benzoquinone, causing the precipitation of the less soluble quinhydrone complex, which can then be separated by filtration or centrifugation and subsequently converted back to the quinone or reduced to hydroquinone. google.com
Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 3,6 Dimethyl P Benzoquinone
Electron Transfer and Redox Chemistry
The core chemical function of quinones is centered on their ability to accept electrons and protons, facilitating a range of redox transformations. The specific arrangement of substituents on 2,5-dichloro-3,6-dimethyl-p-benzoquinone modifies its inherent redox properties.
Single Electron Transfer (SET) Mechanisms
The acceptance of a single electron by a quinone molecule (Q) is a fundamental step in many chemical and biological processes, leading to the formation of a semiquinone radical anion (Q•⁻). This process is known as a Single Electron Transfer (SET) mechanism. For electron-deficient quinones, this transfer can be a key step in initiating oxidative reactions.
The one-electron oxidizing capacity of quinones can be significantly enhanced through photoexcitation, which converts the quinone into a more potent oxidant capable of abstracting an electron from various substrates. For instance, excited-state 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ*) can oxidize molecules like benzene (B151609) and olefins into their corresponding radical cations. This process involves the SET from the substrate to the excited quinone, generating a semiquinone anion radical and a substrate radical cation. These reactive intermediates can then proceed to form new chemical bonds.
In the context of this compound, the two chlorine atoms increase its oxidizing ability, making it more susceptible to accepting an electron compared to unsubstituted benzoquinone. Conversely, the methyl groups are electron-donating, which slightly counteracts the effect of the chlorine atoms. This electronic balance influences the thermodynamics of the SET event. The activation of electron-deficient quinones can be further facilitated by hydrogen-bond donors (HBDs), which stabilize the resulting semiquinone radical anion, thereby promoting the initial electron transfer. nih.gov
Two-Electron Reduction and Proton-Coupled Electron Transfer (PCET) Processes
The mechanism of PCET can be broadly categorized as either stepwise or concerted.
Stepwise Pathways: The electron and proton transfers occur in separate, sequential steps. For example, an initial electron transfer can be followed by a proton transfer (ETPT), or a proton transfer can precede the electron transfer (PTET).
Concerted Pathway: The electron and proton are transferred in a single kinetic step, often referred to as hydrogen atom transfer (HAT).
The specific pathway taken depends on factors such as the properties of the quinone, the pKa of the medium, and the nature of the proton donor or acceptor. researchgate.netresearchgate.net For many quinone derivatives in buffered aqueous solutions, the reduction is considered a "2e⁻/2H⁺" process. researchgate.net The reduction of this compound to its hydroquinone (B1673460) form follows these general principles, with the specific kinetics and mechanism being influenced by the solvent and pH.
Redox Potentials and Substituent Effects on Electron Affinity
The electron affinity and redox potential of a benzoquinone are highly sensitive to the nature of its substituents. Electron-withdrawing groups (EWGs) increase the redox potential, making the quinone a stronger oxidizing agent, while electron-donating groups (EDGs) have the opposite effect. mdpi.com
For this compound, the substituents have competing effects:
Chloro groups (-Cl): As halogens, they are electron-withdrawing through induction, which increases the electron affinity of the quinone ring and raises its redox potential. mdpi.com
Methyl groups (-CH₃): As alkyl groups, they are electron-donating, which decreases the electron affinity and lowers the redox potential.
Studies on various substituted quinones have consistently shown that chloro-substituted derivatives are significantly more reactive and have higher redox potentials than methyl-substituted ones. nih.gov For example, the rate constant for the reaction of 2,5-dichlorobenzoquinone with a thiol nucleophile was found to be orders of magnitude higher than that of 2,5-dimethylbenzoquinone, highlighting the dominant activating effect of the chlorine atoms. nih.gov
The combination of two activating chloro groups and two deactivating methyl groups on this compound results in a moderate redox potential compared to highly activated quinones like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or tetrachloro-p-benzoquinone (chloranil), but a higher potential than p-benzoquinone or duroquinone (B146903) (tetramethyl-p-benzoquinone).
Table 1: Comparison of Reduction Potentials for Selected p-Benzoquinones
| Compound | Substituents | Effect on Redox Potential | First Reduction Potential (E¹ vs. SCE, in CH₃CN or CH₂Cl₂) |
|---|---|---|---|
| Duroquinone | 4 x -CH₃ | Strongly Donating | -0.84 V |
| 2,5-Dimethyl-p-benzoquinone | 2 x -CH₃ | Donating | -0.51 V |
| p-Benzoquinone | None | Reference | -0.38 V |
| This compound | 2 x -Cl, 2 x -CH₃ | Mixed | ~ -0.1 to +0.1 V (Estimated) |
| 2,5-Dichlorobenzoquinone | 2 x -Cl | Withdrawing | +0.01 V |
| Tetrachloro-p-benzoquinone (Chloranil) | 4 x -Cl | Strongly Withdrawing | +0.13 V |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 2 x -Cl, 2 x -CN | Very Strongly Withdrawing | +0.59 V |
Note: Values are compiled from various sources and may vary based on experimental conditions. The potential for this compound is an estimation based on substituent effects.
Hydride Transfer Reactions
Quinones, particularly those with high electron affinity, are effective hydride abstracting agents, a reactivity that is central to their role as oxidants in organic synthesis. rsc.org These reactions are crucial for the dehydrogenation of a variety of substrates.
Mechanism of Hydride Abstraction by Benzoquinones
The abstraction of a hydride ion (H⁻) from a donor molecule by a quinone is a form of oxidation. Mechanistic studies, often employing highly reactive quinones like DDQ, have revealed that this process is not always a direct, one-step transfer. Instead, the mechanism can be highly dependent on the nature of the hydride donor. acs.orgnih.gov
Two primary mechanisms are often considered:
Direct Hydride Transfer: A single transition state involving the transfer of a hydride ion from the donor to the quinone.
Stepwise Electron-Proton-Electron Transfer: An initial single electron transfer from the hydride donor to the quinone, followed by the transfer of a proton and a second electron.
Isotope labeling experiments involving the reaction of various hydride donors with 2,5-dichloro-p-benzoquinone have provided support for a mechanism where C-H donors transfer a hydrogen to one of the carbonyl oxygens of the quinone. acs.orgnih.gov This suggests that for many common organic substrates, the reaction proceeds via the carbonyl group, which acts as the site of hydride acceptance.
Factors Influencing Hydride Donor Reactivity with Quinones
The efficiency and rate of hydride transfer reactions are governed by several key factors related to both the quinone and the hydride donor.
Electrophilicity and Redox Potential of the Quinone: The primary driving force for hydride abstraction by a quinone is its electrophilicity and redox potential. Quinones with strongly electron-withdrawing substituents are more powerful oxidants and react faster. Kinetic studies have demonstrated a clear linear correlation between the second-order rate constants for hydride abstraction and the electrophilicity parameters (E) of the quinones. acs.orgnih.gov This means that this compound would be a more effective hydride abstractor than duroquinone but less effective than chloranil (B122849) or DDQ.
Nature of the Hydride Donor: The stability of the carbocation formed upon hydride donation is a critical factor. Substrates that form stable, heteroatom-stabilized carbocations are generally better hydride donors. rsc.org The strength of the C-H bond being broken also plays a role, although cation stability is often the dominant factor in determining selectivity. rsc.org
Solvent and Catalysis: The reaction environment can influence hydride transfer rates. The presence of Lewis acids or Brønsted acids can catalyze the reaction by coordinating to the quinone's carbonyl group, increasing its effective electrophilicity and promoting the transfer process.
Table 2: Relative Reactivity of Quinones in Hydride Abstraction
| Quinone | Key Substituents | Relative Electrophilicity / Oxidizing Power |
|---|---|---|
| Duroquinone | 4 x -CH₃ | Low |
| p-Benzoquinone | None | Moderate |
| This compound | 2 x -Cl, 2 x -CH₃ | Moderately High |
| Tetrachloro-p-benzoquinone (Chloranil) | 4 x -Cl | High |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 2 x -Cl, 2 x -CN | Very High |
Note: This table provides a qualitative ranking based on established substituent effects on quinone reactivity.
Nucleophilic Substitution Reactions
The electrophilic nature of the quinone ring, enhanced by the presence of electron-withdrawing chlorine atoms, makes this compound a prime candidate for nucleophilic substitution reactions. These reactions typically involve the displacement of the chloro substituents or addition to the carbon-carbon double bonds of the quinone system.
Halogen Displacement by Nucleophiles
The chlorine atoms on the benzoquinone ring are susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of more complex, substituted quinone structures. Studies on structurally similar compounds, such as 2,5-dichloro-1,4-benzoquinone (B146525) and chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), demonstrate that amines are particularly effective nucleophiles for this transformation.
For instance, the reaction of chloranil with anilines is a well-established method for synthesizing diarylaminodichlorobenzoquinones. nih.gov In a typical procedure, chloranil is treated with two equivalents of an aniline (B41778) derivative in a solvent like dioxane. nih.gov This reaction proceeds readily, often at room temperature or with gentle heating, to yield the corresponding 2,5-dianilino-3,6-dichloro-1,4-benzoquinone. nih.gov This process highlights the ability of the quinone to undergo sequential nucleophilic substitution, replacing its halogen atoms. The synthesis of 2,5-diphenylenediamino-3,6-dichloro-1,4-benzoquinone from chloranil and m-phenylenediamine (B132917) follows a similar pathway. nih.gov
The oxidative polymerization of monomers like 3,6-phenylenediamino-2,5-dichlorobenzoquinone further illustrates this reactivity, where intermolecular substitution reactions lead to the formation of polymeric chains with phenazine-like structures. researchgate.net
Table 1: Examples of Halogen Displacement on Chloranil by Amine Nucleophiles
| Reactant 1 (Quinone) | Reactant 2 (Nucleophile) | Product | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Chloranil | Aniline | 2,5-Dianilino-3,6-dichloro-1,4-benzoquinone | Dioxane | 92% | nih.gov |
| Chloranil | m-Phenylenediamine | 2,5-Diphenylenediamino-3,6-dichloro-1,4-benzoquinone | Dioxane | 78% | nih.gov |
Addition-Elimination Pathways
The mechanism for nucleophilic substitution on the dichlorobenzoquinone ring generally follows an addition-elimination pathway. The process is initiated by the nucleophilic attack on one of the carbon atoms bearing a chlorine atom. This addition disrupts the conjugated system of the quinone, forming a tetrahedral intermediate.
C-H Bond Activation and Functionalization
Quinones are well-known oxidizing agents, and their ability to abstract hydride ions is central to their role in C-H bond activation and functionalization. While specific data for this compound is scarce, the reactivity of the closely related and more potent oxidant, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), provides significant insight into these processes. acs.org
Oxidative Coupling Reactions
Oxidative coupling reactions involve the formation of a new bond between two fragments, formally at the expense of two hydrogen atoms. Quinones like DDQ can act as the stoichiometric oxidant to drive these transformations. For example, DDQ is employed in cross-dehydrogenative coupling (CDC) reactions, where a C-H bond is activated and coupled with a nucleophile. rsc.org DFT calculations on DDQ-mediated reactions indicate that they often proceed via a hydride transfer from the substrate to the quinone within a charge-transfer complex, generating a carbocation intermediate that is then trapped by a nucleophile. acs.org This mechanism allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Dehydrogenation of Organic Substrates
One of the most common applications of high-potential quinones is the dehydrogenation of organic substrates, converting alkanes to alkenes or hydroaromatic compounds to their aromatic counterparts. wikipedia.org DDQ is a classic reagent for this purpose. wikipedia.org The reaction involves the transfer of two hydrogen atoms from the substrate to the quinone, resulting in the formation of the corresponding hydroquinone. wikipedia.org
For example, DDQ efficiently converts tetralin to naphthalene (B1677914) and 9,10-dihydroanthracene (B76342) to anthracene. wikipedia.orgmdpi.com The driving force for the reaction is the formation of the stable aromatic system in the product and the reduction of the high-potential quinone. The resulting hydroquinone, such as DDQH2, is often poorly soluble in the reaction solvent, which simplifies product purification. wikipedia.org In some systems, the quinone can be used in catalytic amounts with a co-oxidant like manganese dioxide or oxygen (in the presence of NaNO2) to regenerate the active quinone from the hydroquinone. mdpi.comacs.org
Table 2: Representative Dehydrogenation Reactions using DDQ
| Substrate | Product | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| 9,10-Dihydroanthracene | Anthracene | DDQ (cat.), NaNO2, O2, 120 °C | 99% | mdpi.com |
| 1,2-Dihydronaphthalene | Naphthalene | DDQ (cat.), NaNO2, O2, 120 °C | >99% | mdpi.com |
| Tetralin | Naphthalene | DDQ, Benzene | N/A | wikipedia.org |
Carbon-Carbon (C-C) Bond Formation Reactions
Beyond its role in oxidative coupling via C-H activation, this compound analogues can participate in reactions that form new carbon-carbon bonds. The excited state of DDQ, for example, is a powerful oxidant that can initiate C-C bond formation through photocatalysis. uni-regensburg.de
Under visible-light irradiation, DDQ can be excited to a triplet state (3DDQ*), which has a significantly higher reduction potential than its ground state. uni-regensburg.de This excited state is capable of oxidizing a wide range of organic substrates, including arenes and olefins, to their corresponding radical cations. These highly reactive intermediates can then engage in C-C bond-forming reactions. For instance, a radical cation generated from an olefin can be trapped by another olefin or arene, leading to a new C-C bond after subsequent steps. During this process, the DDQ acts as a two-electron acceptor and is reduced to its hydroquinone form (DDQH2). uni-regensburg.de This hydroquinone can then be re-oxidized to DDQ to complete a catalytic cycle. uni-regensburg.de
Scholl-type Reactions
The Scholl reaction typically involves the acid-catalyzed or oxidative coupling of two aromatic rings to form a biaryl system or a more complex polycyclic aromatic hydrocarbon. A comprehensive search for the application of This compound as either a substrate or an oxidant in Scholl-type reactions did not yield any specific examples or mechanistic studies. The reactivity of this particular substituted quinone in this context has not been documented in the accessible scientific literature.
Oxidative Annulations
Oxidative annulation reactions utilize an oxidant to facilitate the formation of a new ring system. Quinones are often employed as oxidants in such transformations. However, investigations into the role of This compound in promoting or participating in oxidative annulation reactions have not been reported. There are no available research articles or detailed findings on its use to construct cyclic structures through this pathway.
Other Notable Organic Transformations
This section explores other significant organic reactions involving the target compound.
Certain quinones, notably 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are well-established reagents for the oxidative deprotection of various protecting groups, such as benzyl (B1604629) and silyl (B83357) ethers. However, a review of the literature provides no specific instances or methodologies where This compound is used for either the protection of functional groups or their subsequent removal. Its efficacy and selectivity as a reagent in such strategies remain uncharacterized.
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Quinones can react with nitrogen nucleophiles, leading to new C-N bonds, often seen in the synthesis of dyes and biologically active molecules. Research on the reactivity of This compound with nitrogen-based nucleophiles to form C-N bonds has not been found. While studies exist for related compounds like 2,5-dichloro-1,4-benzoquinone, the specific reaction protocols, yields, and mechanistic details for the dimethylated analogue are absent from the literature.
The unique electronic properties of quinones make them suitable candidates for participating in or initiating photochemical reactions, including those induced by visible light. These reactions can involve electron transfer processes or cycloadditions. Despite the growing interest in photochemistry, there are no specific reports or detailed studies on This compound as a photoinitiator or reactant in visible-light-mediated transformations.
Spectroscopic and Structural Characterization of 2,5 Dichloro 3,6 Dimethyl P Benzoquinone and Its Derivatives
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For comparison, the IR spectrum of a related compound, 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone, shows a strong C=O stretching frequency in the range of 1600-1850 cm⁻¹. researchgate.net In another related series of compounds, 2,5-diarylamino-3,6-dichloro-1,4-benzoquinones, the C=O stretching vibrations are also prominent. issuu.com For 2,5-dihydroxy-p-benzoquinone, a sharp band at 3331 cm⁻¹ is attributed to the O-H stretching vibration. guidechem.com
Based on these related structures, the following table summarizes the expected IR absorption regions for the main functional groups of 2,5-dichloro-3,6-dimethyl-p-benzoquinone.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (quinone) | 1650 - 1690 | Stretching |
| C=C (aromatic) | 1580 - 1620 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C-Cl | 600 - 800 | Stretching |
This table is predictive and based on typical ranges for these functional groups.
Raman Spectroscopic Studies
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Specific Raman spectroscopic data for this compound is not extensively documented in the available literature. However, analysis of related polymeric structures provides insight into the expected Raman signals. For instance, the Raman spectrum of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) in its salt form displays strong signals at 1593 cm⁻¹ and 1492 cm⁻¹. nih.govmdpi.com The former is attributed to asymmetric C=C bond vibrations in the aromatic and quinone rings, while the latter corresponds to symmetric vibrational modes in the phenyl rings. nih.govmdpi.com
For this compound, the symmetric vibrations of the quinone ring and the C-Cl bonds are expected to be strong Raman scatterers.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |
| C=O (quinone) | 1600 - 1700 | Symmetric Stretching |
| C=C (aromatic) | 1550 - 1650 | Symmetric Stretching |
| C-Cl | 300 - 700 | Stretching |
| C-CH₃ | 1100 - 1200 | Stretching |
This table is predictive and based on typical ranges for these functional groups in related molecules.
Inelastic Neutron Scattering (INS) Spectroscopy
Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying molecular vibrations, particularly those involving hydrogen atoms. mpg.de Neutrons are highly sensitive to the motion of protons, making INS an ideal method for probing the dynamics of methyl groups, such as rotation and torsion.
Direct INS studies on this compound have not been reported. However, INS studies on related compounds highlight the utility of this technique. For example, INS spectra of solid 2,5-dihydroxy-1,4-benzoquinone (B104904) have been measured and compared with IR and Raman data, with DFT calculations aiding in the interpretation of the spectra below 1000 cm⁻¹. nih.gov Furthermore, INS has been used to study the rotational dynamics of methyl groups in various dimethylxanthines. researchgate.net In these studies, the loss of elastic intensity with increasing temperature can be modeled to determine the activation energies for methyl rotation. researchgate.net
An INS study of this compound would be expected to reveal the rotational and librational modes of the two methyl groups, providing detailed information about the potential energy barrier for their rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift, integration, and multiplicity of the signals are key parameters.
For this compound, a single signal is expected in the ¹H NMR spectrum due to the chemical equivalence of the protons of the two methyl groups. The electronegativity of the adjacent carbonyl groups and the chlorine atoms on the quinone ring would influence the chemical shift of these protons. While a published spectrum for this specific compound is not available, a supporting information document for a study on conductive metal-organic frameworks mentions the use of quantitative ¹H NMR to confirm the purity of this compound, indicating that such data has been recorded. rsc.org
In related compounds, the chemical shifts of methyl protons attached to a quinone ring provide a reference. For example, in 2-chloro-5,6-dimethyl-3-(piperidin-1-yl)-1,4-benzoquinone, the methyl protons appear as multiplets at 1.92 ppm and 1.98 ppm. dergipark.org.tr For 2,6-dimethylbenzoquinone, the methyl protons give a signal at approximately 2.0 ppm. chemicalbook.com
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.0 - 2.2 | Singlet | 6H |
This table is predictive and based on data from structurally similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, three distinct signals are expected in its ¹³C NMR spectrum, corresponding to the carbonyl carbons, the carbons bearing the chlorine atoms, and the methyl carbons.
Experimental ¹³C NMR data for this specific compound is not readily found in the literature. However, data from related compounds can be used to predict the approximate chemical shifts. For 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone, four signals are observed at 172.65, 151.60, 101.11, and 31.8 ppm. researchgate.netresearchgate.net The signals at 172.65 ppm and 151.60 ppm are assigned to the carbonyl carbons and the carbons attached to the chlorine atoms, respectively. researchgate.netresearchgate.net In a series of 2,5-diarylamino-3,6-dichloro-1,4-benzoquinones, the carbonyl carbons also resonate at downfield chemical shifts. issuu.com
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| C=O | 170 - 185 |
| C-Cl | 140 - 155 |
| C-CH₃ | 130 - 145 |
| -CH₃ | 10 - 20 |
This table is predictive and based on data from structurally similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectra of p-benzoquinones are characterized by transitions within the quinone ring system. The presence of substituents such as chlorine and methyl groups on the benzoquinone core significantly influences the energies of these transitions.
Charge Transfer (CT) Band Analysis
Charge-transfer complexes are a hallmark of benzoquinone chemistry, where the quinone acts as an electron acceptor (π-acceptor) in the presence of an electron donor molecule. cam.ac.uk The formation of these complexes gives rise to new, distinct absorption bands in the UV-Vis spectrum, which are not present in the spectra of the individual donor or acceptor molecules.
For instance, studies on 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a potent electron acceptor, show the formation of CT complexes with various donors, resulting in new absorption bands at longer wavelengths. The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. cam.ac.uk In the case of this compound, the electron-withdrawing chlorine atoms and electron-donating methyl groups would modulate its acceptor properties. The formation of a CT complex with a suitable donor would be expected to produce a colored solution, with the position and intensity of the CT band being dependent on the nature of the donor and the polarity of the solvent. The stoichiometry of such complexes, often determined to be 1:1, can be established using methods like the Benesi-Hildebrand equation or Job's method of continuous variation. cam.ac.uk
Electronic Absorption Properties in Solution
The UV-Vis spectrum of a substituted p-benzoquinone in solution typically displays several absorption bands corresponding to different electronic transitions. For analogous compounds like 2,5-dichloro-1,4-benzoquinone (B146525), photochemical processes in aqueous solutions can be monitored by observing spectral changes over time, though the absence of clear isosbestic points can indicate the presence of more than two absorbing species during the reaction.
The solvent can significantly influence the position of the absorption bands (solvatochromism). A study on a peripherally tetrasubstituted Zn(II) phthalocyanine (B1677752) complex demonstrated a bathochromic shift (a shift to longer wavelengths) of the Q band in solvents in the ascending order of acetone (B3395972) < ethyl acetate (B1210297) < THF < DCM < CHCl3 < toluene. Similar solvent effects would be anticipated for this compound, where the polarity and refractive index of the solvent interact with the dipole moment of the molecule, affecting the energy levels of its electronic states.
The electronic transitions in benzoquinones generally include:
n → π* transitions: These are typically weak, symmetry-forbidden transitions occurring at longer wavelengths (in the visible region), involving the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group.
π → π* transitions: These are strong, symmetry-allowed transitions occurring at shorter wavelengths (in the UV region), arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system.
The table below shows typical absorption data for a related compound, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), when complexed with a donor, illustrating the appearance of charge-transfer bands.
| Complex Component | Solvent | λmax (nm) | Transition Type |
| DDQ (Acceptor) | Acetonitrile (B52724) | ~350 | π → π |
| Neostigmine (B1678181) (Donor) | Acetonitrile | 225, 266 | π → π |
| NSG-DDQ Complex | Acetonitrile | 460 | Charge Transfer |
This table is illustrative, based on data for the Neostigmine-DDQ complex.
X-ray Diffraction and Crystal Structure Analysis
Solid-State Molecular Conformation
The molecular conformation of substituted p-benzoquinones is largely dictated by the geometry of the central ring. In analogues like dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, which has a related core structure, the aromatic ring is essentially planar. Significant conformational differences in its polymorphs arise from the torsional angles between the plane of the central ring and its ester substituents. For this compound, the quinoid ring is expected to be nearly planar. The primary conformational variables would be the orientations of the methyl groups, although rotation around the C-C single bond is generally low in energy. The C=O and C=C bond lengths will be characteristic of quinone systems, and the C-Cl and C-C(methyl) bonds will adopt lengths influenced by the electronic environment of the ring.
Intermolecular Interactions in Crystalline Networks
Similarly, for derivatives of 2,5-dichloro-3,6-bis(dibenzylamino)-p-hydroquinone, intermolecular C-H···π interactions and different packing motifs (face-to-edge vs. lamellar stacking) are observed in its polymorphs, driven by subtle conformational differences. It is therefore highly probable that the crystalline network of this compound would feature a combination of the following interactions:
Halogen Bonding: Interactions involving the chlorine atoms (e.g., Cl···O or Cl···Cl).
Hydrogen Bonding: Weak C-H···O hydrogen bonds between the methyl hydrogens and carbonyl oxygens of adjacent molecules.
π-π Stacking: Face-to-face or offset stacking of the benzoquinone rings.
The interplay of these forces dictates the final crystal symmetry and density.
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.
For this compound (C₈H₆Cl₂O₂), the molecular weight is approximately 205.03 g/mol . In a mass spectrum, one would expect to see a molecular ion peak (M⁺) cluster that reflects the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The characteristic M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
The fragmentation of related dichlorobenzoquinones, such as 2,5-dianilino-3,6-dichloro-1,4-benzoquinones, has been studied. Common fragmentation pathways for substituted benzoquinones include:
Loss of small, stable molecules like CO or HCl.
Cleavage of substituent groups.
Retro-Diels-Alder (rDA) fragmentation, which can break the quinone ring into smaller charged fragments.
The table below details the expected primary ions and their fragments for this compound based on general fragmentation rules and data from analogous structures.
| Ion/Fragment | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 204 | Molecular Ion |
| [M+2]⁺ | 206 | Molecular Ion with one ³⁷Cl |
| [M+4]⁺ | 208 | Molecular Ion with two ³⁷Cl |
| [M-CO]⁺ | 176 | Loss of a carbonyl group |
| [M-Cl]⁺ | 169 | Loss of a chlorine radical |
| [M-CH₃]⁺ | 189 | Loss of a methyl radical |
This table presents predicted values for the target compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of species with unpaired electrons, such as radicals. This method is particularly valuable in studying the formation and structure of semiquinone radicals derived from p-benzoquinones, including this compound. The generation of a radical species is a prerequisite for EPR analysis, which can be achieved through various methods including chemical or electrochemical reduction or oxidation, and photolysis.
Upon one-electron reduction, this compound forms its corresponding semiquinone anion radical. The EPR spectrum of this radical provides detailed information about its electronic structure, specifically through the analysis of the g-value and hyperfine coupling constants.
The g-value, analogous to the chemical shift in NMR spectroscopy, is a characteristic property of the radical and is influenced by the electronic environment of the unpaired electron. For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). However, the presence of atoms with significant spin-orbit coupling, such as chlorine, can lead to deviations from this value.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl). The resulting splitting pattern in the EPR spectrum reveals the number and type of interacting nuclei, as well as the extent of the unpaired electron's delocalization onto these nuclei. The magnitude of this interaction is given by the hyperfine coupling constant (a).
For instance, the EPR spectrum of the duroquinone (B146903) radical cation, which possesses four methyl groups, has been reported. nih.gov Similarly, the EPR parameters for the tetrachloro-p-benzoquinone radical cation are also known. nih.gov The presence of both electron-donating methyl groups and electron-withdrawing chloro groups in this compound will influence the spin density distribution and, consequently, the hyperfine coupling constants and g-value of its radical anion.
The six equivalent protons of the two methyl groups are expected to produce a septet in the EPR spectrum, with a characteristic 1:6:15:20:15:6:1 intensity ratio, due to hyperfine coupling. The magnitude of the proton hyperfine coupling constant (aH) will depend on the spin density on the adjacent ring carbons. Additionally, coupling to the chlorine nuclei (³⁵Cl and ³⁷Cl, both with nuclear spin I = 3/2) could further split each line, although this splitting may not always be resolved due to line broadening effects.
The generation of semiquinone radicals can be achieved through methods like in-situ electrochemical reduction. nih.gov This technique allows for the controlled generation of the radical anion within the EPR spectrometer's resonant cavity, enabling the direct observation of its spectrum.
Interactive Data Table of Expected EPR Spectral Features for the this compound Radical Anion
| Parameter | Expected Feature | Influencing Factors |
| g-value | Close to 2.00, with a slight positive shift | Presence of chlorine atoms (spin-orbit coupling) |
| Hyperfine Coupling (Protons) | A septet of lines (1:6:15:20:15:6:1) | Interaction with the six equivalent methyl protons |
| Hyperfine Coupling (Chlorine) | Potential further splitting of lines | Interaction with ³⁵Cl and ³⁷Cl nuclei (may be unresolved) |
Theoretical and Computational Investigations of 2,5 Dichloro 3,6 Dimethyl P Benzoquinone
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly effective tool due to its favorable balance of computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like substituted benzoquinones. nih.gov
Density Functional Theory (DFT) methods are widely used to determine the ground-state geometry and electronic properties of molecules. Functionals such as B3LYP or M06-2X, combined with a sufficiently large basis set like 6-311++G(d,p), can accurately predict structural parameters. nih.govresearchgate.netnih.gov For 2,5-dichloro-3,6-dimethyl-p-benzoquinone, these calculations would involve optimizing the molecule's geometry to find the lowest energy conformation.
The optimized structure is expected to have a nearly planar quinoid ring. The substituents—two chlorine atoms and two methyl groups—are positioned on the ring, influencing its electronic distribution and geometry. The electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methyl groups create a complex electronic environment. Calculations on similar substituted p-benzoquinones have demonstrated that DFT can provide reliable predictions of bond lengths and angles. rsc.org The planarity of the ring is a key feature, with all ring atoms lying in approximately the same plane. nih.gov
Below is a table of theoretically predicted bond lengths for the optimized geometry of this compound, based on values from DFT studies on analogous structures.
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Bond Type | Predicted Value (Å) |
|---|---|---|
| Bond Length | C=O | ~1.22 |
| C=C | ~1.35 | |
| C-C | ~1.48 | |
| C-Cl | ~1.73 | |
| C-CH₃ | ~1.51 | |
| Bond Angle | C-C-C | ~120° |
| O=C-C | ~121° | |
| Cl-C-C | ~118° |
Note: These values are representative expectations based on DFT calculations for similarly substituted p-benzoquinone systems.
Computational methods are also employed to predict the spectroscopic signatures of molecules. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations allow for the assignment of specific vibrational modes (e.g., stretching, bending) to observed spectral bands. researchgate.netresearchgate.net For complex molecules, computed spectra are an invaluable aid in interpreting experimental data. nih.gov
For this compound, characteristic vibrational modes would include the C=O stretching, C=C stretching of the quinoid ring, C-Cl stretching, and various modes associated with the methyl groups. The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model.
Electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For a p-benzoquinone derivative, the spectrum is typically characterized by a weak n→π* transition at longer wavelengths and more intense π→π* transitions at shorter wavelengths. researchgate.net The specific absorption maxima (λ_max) are sensitive to the substituents on the quinone ring.
Table 2: Predicted Characteristic Vibrational Frequencies and Electronic Transitions
| Spectroscopy | Feature | Predicted Range/Value |
|---|---|---|
| Vibrational | C=O Stretch | 1650-1690 cm⁻¹ |
| C=C Stretch | 1600-1640 cm⁻¹ | |
| C-Cl Stretch | 600-800 cm⁻¹ | |
| Electronic (UV-Vis) | n→π* Transition | ~450 nm |
Note: These predictions are based on TD-DFT calculations and vibrational analysis of related benzoquinone compounds.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. youtube.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.commdpi.com
For this compound, the HOMO is expected to be a π-type orbital with significant contributions from the oxygen lone pairs and the quinone ring. The LUMO is anticipated to be a π* antibonding orbital distributed over the conjugated system of the ring. The presence of electron-withdrawing chlorine atoms tends to lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups tend to raise them.
HOMO-LUMO Gap (ΔE) : A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large gap implies high stability. mdpi.com
Redox Behavior : The LUMO energy is a good indicator of a molecule's electron affinity and, consequently, its strength as an oxidizing agent. A lower LUMO energy facilitates the acceptance of an electron into the molecule, corresponding to a higher reduction potential. Quinones are well-known oxidizing agents, and the presence of two electron-withdrawing chlorine atoms is expected to lower the LUMO energy of this compound, enhancing its oxidizing capability compared to unsubstituted p-benzoquinone.
Reactivity : The FMOs dictate how the molecule interacts with other reagents. The LUMO's shape and location indicate the most likely sites for nucleophilic attack, while the HOMO points to sites susceptible to electrophilic attack. For this molecule, nucleophiles are expected to attack the electron-deficient carbon atoms of the quinone ring.
Table 3: Conceptual FMO Analysis and Reactivity Descriptors
| Parameter | Definition | Significance for this compound |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential; higher energy indicates stronger electron-donating ability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity; lower energy indicates stronger electron-accepting (oxidizing) ability. |
| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | A smaller gap correlates with higher reactivity and lower kinetic stability. researchgate.net |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | A measure of resistance to change in electron distribution. Hard molecules have a large gap. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | A measure of the molecule's ability to attract electrons. |
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. By modeling the interaction between reactants, it is possible to map out the entire course of a reaction, from starting materials to products. This is particularly useful for understanding the regioselectivity and stereoselectivity of complex organic reactions. For a substituted quinone like this compound, computational modeling could be used to study reactions such as nucleophilic additions or cycloadditions (e.g., Diels-Alder reactions). acs.orgacs.org
A chemical reaction can be visualized as motion on a multi-dimensional potential energy surface (PES), where the energy of the system is plotted as a function of the geometric coordinates of the atoms. researchgate.net Reactants and products correspond to minima on this surface, while the path between them proceeds through a saddle point known as the transition state (TS). researchgate.netpsu.edu The transition state represents the highest energy point along the minimum energy reaction pathway.
Computational algorithms can locate the precise geometries and energies of both the minima (reactants, intermediates, products) and the transition states. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur. For example, in a reaction with a nucleophile, modeling could determine whether attack occurs at the carbon bearing a chlorine atom or a methyl group, and what the energy barrier for each pathway is.
Table 4: Components of a Computationally Modeled Reaction Pathway
| Component | Description | Computational Output |
|---|---|---|
| Reactants (R) | The starting materials of the reaction. | Optimized geometry and electronic energy. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. It is a saddle point on the PES with one imaginary vibrational frequency. | Optimized geometry, electronic energy, and the imaginary frequency corresponding to the reaction coordinate. |
| Products (P) | The final materials of the reaction. | Optimized geometry and electronic energy. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (E_TS - E_R). | A key predictor of reaction kinetics. |
Catalytic Effects and Solvent Influences on Reaction Pathways
Theoretical investigations into the reaction mechanisms of chlorinated p-benzoquinones highlight the significant role of catalysts and solvents in directing reaction pathways. While specific studies on the catalytic activity of this compound are limited, research on the closely related 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ) provides valuable insights.
A theoretical study on the reaction between DCBQ and tert-butyl hydroperoxide (t-BuOOH) revealed that the reaction, which proceeds spontaneously at room temperature, faces a high energy barrier when uncatalyzed. acs.org Computational analysis uncovered an unprecedented "self-catalysis" mechanism where a reactant molecule, t-BuOOH, also acts as a catalyst to lower the activation barrier. acs.org Furthermore, the study demonstrated the catalytic effect of water molecules, which can reduce the energy barrier for key reaction steps through the formation of hydrogen-bonded transition states. acs.org
The influence of solvents is also a critical factor in the reactivity of halo-benzoquinones, particularly in the context of charge-transfer (CT) complex formation. Studies on the acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) show that solvent polarity can significantly impact the stability and thermodynamics of these complexes. For instance, CT complexes of DDQ with donor molecules like O-phenylenediamine are found to be more stable in acetonitrile (B52724) (dielectric constant ε = 37.5) than in methanol (B129727) (ε = 32.7). acs.org This increased stability is attributed to enhanced resonance and π–π* interactions in the more polar solvent. acs.org Similarly, the choice of solvent can influence reaction outcomes, such as in tungsten-mediated retro-Diels-Alder (rDA) reactions where a switch from a polar to a nonpolar solvent (toluene) favored the desired rDA pathway and suppressed a competing polar ring-opening mechanism. acs.org These findings underscore the importance of the solvent environment in modulating the electronic interactions and reaction energetics of dichlorinated benzoquinones.
Charge Transfer Complex Modeling and Stabilization Energies
The formation of charge-transfer (CT) complexes is a key aspect of the chemistry of p-benzoquinones, which act as electron acceptors. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the geometry, electronic structure, and stability of these complexes. acs.orgmdpi.comacs.org
While specific modeling studies for this compound are not prominent in the literature, extensive research on the potent acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) illustrates the principles involved. DFT calculations are used to optimize the geometry of the donor, the acceptor, and the resulting CT complex. nih.govscienceopen.com These calculations provide insights into thermodynamic parameters, such as the Gibbs free energy change (ΔG°), which indicates the spontaneity of complex formation. nih.gov
The stability of a CT complex is quantified by its formation constant (KCT) and various spectroscopic parameters derived from both experimental data and theoretical calculations. nih.govscienceopen.com Theoretical models can predict ionization potentials (IP) of the donor and electron affinities (EA) of the acceptor, which are fundamental to the energy of the charge-transfer interaction (ECT). mdpi.comscienceopen.com The dissociation energy (W) and resonance energy (RN) are also calculated to assess the stability of the complex in its excited and ground states, respectively. mdpi.comscienceopen.com
For example, the CT complex formed between O-phenylenediamine (OPD) and DDQ has been modeled, showing a 1:1 stoichiometry. acs.orgnih.gov The stability of this complex was found to be higher in acetonitrile than in methanol, a finding supported by both experimental measurements and theoretical analysis. acs.org Frontier Molecular Orbital (FMO) analysis, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, is crucial for explaining the charge transfer mechanism. mdpi.com
Table 1: Spectroscopic and Thermodynamic Parameters for DDQ Charge-Transfer Complexes in Different Solvents Note: The data presented below is for the model compound 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to illustrate the principles of charge-transfer complex analysis.
| Donor Compound | Solvent | λmax (nm) | KCT (L·mol⁻¹) | -ΔG° (kJ·mol⁻¹) | ECT (eV) |
| O-phenylenediamine | Acetonitrile | 415 | 1.25 x 10⁴ | 23.36 | 2.98 |
| O-phenylenediamine | Methanol | 415 | 0.57 x 10⁴ | 21.42 | 2.98 |
| Neostigmine (B1678181) | Acetonitrile | 460 | 6.2 x 10³ | 21.64 | 2.70 |
| 4-Dimethylaminopyridine | Acetonitrile | 586 | 2.5 x 10⁴ | - | 2.11 |
| 4-Dimethylaminopyridine | Methanol | 582 | 1.1 x 10⁴ | - | 2.13 |
Data compiled from multiple sources. acs.orgacs.orgscienceopen.com
Interaction with Surfaces and Adsorption Studies (e.g., Graphene)
The interaction of chlorinated p-benzoquinones with surfaces is a significant area of computational research, particularly for applications in environmental remediation and sensor technology. Graphene, with its large surface area and unique electronic properties, has been studied as a potential adsorbent for these compounds. scielo.brscielo.br
First-principles calculations based on DFT have been employed to investigate the adsorption of 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ), a close structural analog of this compound, on a single graphene layer. scielo.brscielo.brresearchgate.net These studies predict that the DCMBQ molecule can interact with the graphene surface through either a physical or chemical process, depending on the specific adsorption site and orientation. scielo.brscielo.br
The most stable configurations are predicted to occur when the DCMBQ molecule is parallel to the graphene layer, which maximizes the π-π stacking interactions between the aromatic rings of the molecule and the graphene sheet. scielo.brscielo.br The strength of this interaction is quantified by the binding energy (Eb). Calculations using different functionals, such as the Local Density Approximation (LDA) and van der Waals corrected functionals (vdW-DF), show that the interaction can be strong enough to be considered a chemical adsorption process in these parallel orientations. scielo.brresearchgate.net The adsorption process also alters the electronic properties of the graphene, indicating a charge transfer between the molecule and the surface. scielo.brscielo.br For instance, in the most stable configuration, the DCMBQ molecule acts as an electron acceptor, receiving a small amount of charge (e.g., 0.18 e⁻) from the graphene. scielo.br
In a related study, hybrid nanocomposites based on the polymer of a similar compound, poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), and graphene oxide (GO) were synthesized and characterized. mdpi.com The results indicated strong intermolecular interactions, including π-stacking and electrostatic forces, between the polymer and the GO surface. mdpi.com
Table 2: Calculated Adsorption Properties of 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) on Graphene Note: This data pertains to a structural analog of the target compound.
| Adsorption Configuration | DFT Functional | Binding Energy (Eb) (eV) | Charge Transfer to Molecule (e⁻) | Nature of Interaction |
| Parallel to Graphene (Site 1) | vdW-DF/DRSLL | -0.99 | 0.18 | Chemical Adsorption |
| Parallel to Graphene (Site 2) | vdW-DF/DRSLL | -0.89 | 0.20 | Chemical Adsorption |
| Perpendicular to Graphene | vdW-DF/DRSLL | -0.22 | 0.18 | Physical Adsorption |
Data sourced from a theoretical study by J. Braz. Chem. Soc. scielo.brresearchgate.net
Polymorphism and Solid-State Computational Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property that influences the physical and chemical characteristics of a compound. Computational solid-state studies are instrumental in predicting and understanding the different polymorphic forms, their relative stabilities, and the intermolecular interactions that govern their crystal packing.
However, research on related dichlorinated aromatic compounds provides a framework for how such an investigation would be approached. For example, extensive studies have been conducted on the polymorphism of dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate. researchgate.net These studies utilize solid-state NMR spectroscopy in conjunction with quantum chemical calculations (at both Hartree-Fock and DFT levels) to probe the structural differences between polymorphs. researchgate.net Such calculations are performed on isolated molecules and on molecular clusters (supermolecule models) to account for crystal field effects and intermolecular interactions, like hydrogen bonding. researchgate.net These computational methods successfully describe the structural differences, such as torsional angles and variations in π-electron conjugation, that give rise to the distinct colored polymorphs (e.g., yellow and white forms) of the terephthalate (B1205515) derivative. researchgate.net Similar computational approaches could be applied to explore the potential polymorphism of this compound.
Applications in Organic Synthesis and Catalysis
Role as an Oxidant in Fine Chemical Synthesis
Substituted benzoquinones are recognized as effective oxidants in organic chemistry due to their ability to accept one or two electrons, forming semiquinone and hydroquinone (B1673460) species, respectively. Their reactivity is highly dependent on the substituents on the quinone ring.
Stoichiometric Oxidations in Selective Transformations
While high-potential quinones are powerful oxidants, specific documented applications of 2,5-Dichloro-3,6-dimethyl-p-benzoquinone as a stoichiometric oxidant in selective transformations are not extensively reported in prominent literature. The compound is available commercially as a research chemical, often as part of collections of rare and unique chemicals for discovery purposes. sigmaaldrich.com This suggests its use is not as widespread as other quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
The general principle of stoichiometric oxidation by a quinone involves the removal of two hydrogen atoms from a substrate, leading to the formation of an oxidized product and the corresponding hydroquinone. wikipedia.org The efficacy and selectivity of this process are tuned by the redox potential of the quinone.
Catalytic Systems utilizing Benzoquinones (e.g., DDQ/MnO₂)
To overcome the high cost and potential purification challenges of using quinones in stoichiometric amounts, catalytic systems have been developed. acs.org A well-documented example involves using a sub-stoichiometric quantity of a high-potential quinone, such as DDQ, which is continuously regenerated in situ by a cheaper, terminal co-oxidant. acs.org
Dehydrogenation Reactions in Complex Molecule Synthesis
Dehydrogenation is a core application of high-potential quinones, enabling the formation of double bonds and aromatic systems through the removal of hydrogen atoms. wikipedia.org
Aromatization of Heterocyclic Compounds
High-potential quinones are effective reagents for aromatization reactions, which are crucial steps in the synthesis of many complex molecules. For instance, DDQ is used to convert tetralin to naphthalene (B1677914). wikipedia.org In heterocyclic chemistry, such oxidants can drive the formation of stable aromatic rings. A key example is the oxidation of oxazolines to the corresponding oxazoles, a transformation that can be achieved using a catalytic amount of DDQ with MnO₂ as the co-oxidant. acs.org This method provides an efficient route to important oxazole (B20620) structures. acs.org Although this reactivity is characteristic of the quinone class, specific examples detailing the use of this compound for the aromatization of heterocycles are not prevalent in the searched scientific literature.
Oxidation of Alcohols and Activated C-H Bonds
Electrocatalytic Applications
The electrochemical properties of quinone-based structures make them interesting candidates for materials science, including applications in energy storage. However, research into the electrocatalytic applications of the monomeric compound this compound is not found in the provided search results.
Studies have been conducted on polymers derived from structurally related compounds. For example, hybrid nanocomposites based on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) and graphene oxide (GO) have been synthesized and studied for their functional properties. mdpi.com These materials exhibit stable electrochemical characteristics, suggesting potential applications in devices like supercapacitors. mdpi.com The monomer used to create this polymer is 3,6-dianiline-2,5-dichloro-1,4-benzoquinone, which is a different, though related, dichlorobenzoquinone derivative. mdpi.com
Electrochemical Regeneration of Oxidizing Species
The electrochemical regeneration of oxidizing agents is a cornerstone of green chemistry, aiming to reduce waste by recycling a stoichiometric oxidant through the use of electricity. In this context, quinone/hydroquinone systems are often employed as redox mediators. The general principle involves the anodic oxidation of the hydroquinone form to the active quinone oxidant, which then chemically oxidizes a substrate. This process regenerates the hydroquinone, which can then be electrochemically re-oxidized at the anode, completing the catalytic cycle.
Several quinone-based compounds have been studied for their applicability as organic redox mediators in non-aqueous media. researchgate.net These mediators shuttle electrons between the substrate and the electrode, facilitating reactions that might otherwise require harsh, stoichiometric oxidants. researchgate.net
Despite this well-established concept for the benzoquinone class, specific research detailing the use of this compound for the electrochemical regeneration of oxidizing species could not be identified in the available literature. Its potential efficacy would depend on its redox potential and stability under electrochemical conditions, which remain uncharacterized in published studies.
Green Electrosynthetic Methods
Green electrosynthesis leverages electrical current to drive chemical reactions, often minimizing the need for chemical reagents and reducing hazardous waste. The use of redox catalysts is a key strategy in this field. For instance, the hydroquinone form of a compound can serve as a redox catalyst in mediated electrochemical syntheses.
While a variety of electrosynthetic methods employing mediators have been developed, including the synthesis of benzoxazoles using 2,3-dichloro-5,6-dicyano-p-hydroquinone (the reduced form of DDQ) as a redox catalyst, specific green electrosynthetic protocols utilizing this compound are not described in the reviewed literature. nih.gov The development of such a method would be contingent on its electrochemical properties and its reactivity profile with target substrates.
Application in C-C and C-N Bond Forming Reactions
Quinones, particularly those with high oxidation potentials like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are frequently used as oxidants to facilitate carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions often proceed through oxidative coupling or dehydrogenation pathways.
However, a thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings on the application of This compound as a reagent or catalyst in C-C or C-N bond-forming reactions. The reactivity of this specific molecule in such transformations has not been documented, and therefore, no data on reaction conditions, yields, or substrate scope can be provided.
Data Tables
Due to the absence of specific research findings for this compound in the specified applications, the following data tables remain unpopulated.
Table 1: Electrochemical Regeneration using this compound
| Substrate | Oxidized Product | Mediator System | Solvent/Electrolyte | Current Density / Potential | Yield (%) | Source |
|---|
Table 2: C-C and C-N Bond Formation using this compound
| Reactant 1 | Reactant 2 | Bond Formed | Product | Conditions | Yield (%) | Source |
|---|
Supramolecular Chemistry and Materials Science Applications
Formation of Charge-Transfer Complexes (CTCs)
Charge-transfer complexes are molecular assemblies formed between an electron-rich donor molecule and an electron-poor acceptor molecule. The interaction involves the partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. Benzoquinone derivatives, particularly those with electron-withdrawing substituents like halogens, are well-known π-acceptors.
The formation of CTCs involving benzoquinone analogues is a widely studied phenomenon. mdpi.com For instance, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful π-acceptor that readily forms CTCs with a variety of electron donors, including amines, phenols, and aromatic hydrocarbons. cerist.dzniscpr.res.innih.gov The electron-withdrawing nature of the chloro and cyano groups in DDQ significantly lowers the energy of its LUMO, facilitating charge transfer from donor molecules. bas.bg In 2,5-dichloro-3,6-dimethyl-p-benzoquinone, the two chlorine atoms act as electron-withdrawing groups, enhancing its acceptor capability, while the methyl groups are weakly electron-donating. This electronic balance influences its interaction with various donor molecules.
The stoichiometry of these complexes is most commonly found to be 1:1, as determined by techniques such as the Job's method of continuous variation. nih.govacs.orgmdpi.com This method involves preparing a series of solutions with varying mole fractions of the donor and acceptor while keeping the total molar concentration constant. The stoichiometry is identified by the mole fraction at which the measured physical property, typically absorbance of the CT band, is maximized. Studies on analogous complexes, such as those between ketotifen (B1218977) and DDQ or O-phenylenediamine and DDQ, consistently report a 1:1 molar ratio. nih.govacs.org
The most definitive evidence for the formation of a charge-transfer complex is the appearance of a new, often broad, absorption band in the UV-visible spectrum. cerist.dzscienceopen.com This band, known as the charge-transfer band, appears at a longer wavelength (lower energy) than the absorption bands of the individual donor or acceptor molecules. scienceopen.com The energy of this transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor.
For example, the interaction between N-Sulfamoyloxazolidinones (donors) and DDQ (acceptor) in chloroform (B151607) results in new absorption bands, confirming CT complex formation. cerist.dz Similarly, complexes of p-nitroaniline with DDQ exhibit two distinct CT bands in various solvents. bas.bg Infrared (IR) spectroscopy also provides evidence of complexation. The vibrational frequencies of functional groups involved in the interaction, such as the C=O and C-Cl stretching modes in the acceptor and specific modes in the donor, often exhibit shifts upon complex formation. In the CT complex of neostigmine (B1678181) with DDQ, the –C≡N band of the DDQ anion appears at 2225 cm⁻¹, providing a clear spectroscopic marker. scienceopen.com
Table 1: Spectroscopic Data for Charge-Transfer Complexes of DDQ with Various Donors
| Donor | Solvent | λmax (nm) | Formation Constant (KCT) (L mol⁻¹) | Molar Absorptivity (εmax) (L mol⁻¹ cm⁻¹) | Reference |
| Ketotifen Fumarate | Acetonitrile (B52724) | 485 | 1.1 x 10⁴ | 1.3 x 10⁴ | nih.gov |
| Neostigmine | Acetonitrile | 460 | 0.141 | 1007 | scienceopen.com |
| p-Nitroaniline | Dichloromethane | 560 | 11.22 (at 30°C) | 1200 | bas.bg |
| O-Phenylenediamine | Acetonitrile | 584 | 125.09 x 10² | 0.11 x 10² | acs.org |
This table presents data for the analogous compound 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) to illustrate typical spectroscopic parameters of benzoquinone-based CTCs.
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. While this compound lacks strong hydrogen bond donor groups like hydroxyls, its carbonyl oxygens can act as hydrogen bond acceptors.
The principles of crystal engineering with dichlorobenzoquinone cores are well-illustrated by its hydroxylated analogue, 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, also known as chloranilic acid (H₂CA). Chloranilic acid is a versatile building block in crystal engineering due to its ability to form robust hydrogen bonds via its hydroxyl and carbonyl groups. researchgate.net It can exist in various protonation states (neutral, monoanionic, or dianionic), allowing it to form complex supramolecular architectures with a wide range of organic and metal-complex partners. researchgate.netfigshare.com For instance, it forms structures with melamine (B1676169) and 2,4,6-tris(2-pyridyl)-1,3,5-triazine through extensive hydrogen bonding networks. researchgate.net The versatility of chloranilic acid highlights how the dichlorobenzoquinone framework can be functionalized to create specific, predictable solid-state structures.
Integration into Polymeric Systems and Nanocomposites
The incorporation of benzoquinone moieties into polymers can impart valuable electronic and electrochemical properties, leading to the development of materials for applications such as conductive polymers and energy storage.
Conducting polymers are organic materials that possess electrical conductivity due to a conjugated π-electron system along the polymer backbone. wikipedia.org Benzoquinone units can be integrated into polymer structures either as pendant groups or as part of the main chain. In the synthesis of polyaniline (PANI), a widely studied conducting polymer, p-benzoquinone can be formed in situ from the oxidation of aniline (B41778). bohrium.comresearchgate.net This benzoquinone can then react with growing PANI chains, becoming incorporated into the final polymer structure. acs.orgresearchgate.net This incorporation can create structural defects, such as 2,5-dianilino-p-benzoquinone-like moieties, which affect the polymer's properties. bohrium.comresearchgate.net Spectroscopic analyses, including Raman and UV-visible spectra, show that the presence of these benzoquinone-derived units can decrease the doping level and charge delocalization in the PANI chains. bohrium.comresearchgate.net
A more direct approach involves the polymerization of monomers that already contain the dichlorobenzoquinone unit. An example is the synthesis of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), a conductive polymer with bulk electroactive side substituents. mdpi.com This polymer is synthesized through the oxidative polymerization of its corresponding monomer, 3,6-dianiline-2,5-dichloro-1,4-benzoquinone (DACB). mdpi.com
To further enhance the properties of benzoquinone-containing polymers, they can be combined with nanomaterials to form hybrid nanocomposites. Graphene oxide (GO), with its large surface area and oxygen-containing functional groups, is an excellent candidate for creating such composites. researchgate.netqut.edu.au
Hybrid nanocomposites of PDACB and GO have been successfully synthesized, demonstrating the significant influence of the preparation method on the final properties. mdpi.comnih.gov The interactions between the PDACB polymer and GO sheets are multifaceted, involving hydrogen bonds, π-stacking, and electrostatic interactions. mdpi.comnih.gov These non-covalent forces ensure a strong interface between the polymer and the nanofiller, which is crucial for enhancing material properties. Regardless of the synthesis method, the resulting nanocomposites exhibit increased thermal stability compared to the pure polymer. mdpi.comnih.gov
Table 2: Comparison of Synthesis Methods for PDACB/GO Nanocomposites
| Synthesis Method | Description | Key Outcome | Reference |
| Method 1: Ultrasonic Mixing | A suspension of pre-synthesized PDACB and GO in a solvent (DMF) is homogenized using ultrasonic stirring. | Promotes strong intermolecular interactions (H-bonding, π-stacking, electrostatic) between PDACB and GO. | mdpi.com |
| Method 2: In Situ Polymerization | The monomer (DACB) is polymerized in the presence of a GO dispersion. | GO participates in the oxidation, becoming partially reduced. A PDACB polymer film forms on the surface of the GO sheets. | mdpi.comnih.gov |
| Method 3: Heating in Suspension | A suspension of PDACB and GO in DMF is heated for an extended period. | Leads to the dedoping of PDACB (loss of conductivity) and the reduction of GO. | mdpi.comnih.gov |
This table summarizes findings from studies on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), a polymer containing a dichlorobenzoquinone core.
The electrical properties of these nanocomposites, specifically the direct current (dc) conductivity, are characterized by a hopping mechanism and can vary by two orders of magnitude depending on the preparation method. mdpi.comnih.gov This tunability makes these hybrid materials promising for a range of electronic applications.
Derivatization and Structure Reactivity Relationships of 2,5 Dichloro 3,6 Dimethyl P Benzoquinone
Synthesis and Characterization of Functionalized Analogues
The derivatization of 2,5-dichloro-3,6-dimethyl-p-benzoquinone primarily involves the nucleophilic substitution of the chloro atoms or addition reactions to the quinone ring. A variety of functional groups, including amino, alkoxy, and thio moieties, can be introduced.
Amino-Substituted Analogues:
The reaction of this compound with amines leads to the formation of amino-substituted derivatives. For instance, reaction with primary or secondary amines can yield mono- or di-substituted products, depending on the reaction conditions. A notable example is the synthesis of 2,5-diamino-3,6-dichloro-p-benzoquinone. guidechem.comnih.gov The synthesis of 3,6-dianiline-2,5-dichloro-1,4-benzoquinone (DACB) is achieved through the alkylation of aniline (B41778) with chloranil (B122849). mdpi.com Furthermore, the photoreaction of 2,5-bis(dibenzylamino)-3,6-dichloro-p-benzoquinone has been shown to yield debenzylated analogues such as 2-(benzylamino)-3,6-dichloro-5-(dibenzylamino)-p-benzoquinone. researchgate.net
These amino-functionalized analogues are typically characterized by a suite of spectroscopic techniques. mdpi.com Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic N-H and C-N stretching vibrations. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the position of the amino substituents. In some cases, X-ray crystallography has been employed to determine the precise solid-state structure of these derivatives. researchgate.net
Carboxyl- and Hydroxy-Substituted Analogues:
Functionalization with carboxyl and hydroxyl groups has also been explored. The reaction of 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylates with N-chlorosuccinimide can lead to the formation of 2,5-dichloro-1,4-benzoquinone-3,6-dicarboxylates. researchgate.net These dicarboxylate derivatives can be subsequently reduced with sodium dithionite (B78146) to yield 2,5-dichloro-3,6-dihydroxyterephthalates. researchgate.net The resulting compounds are valuable for studying polymorphic phase changes.
Polymeric Analogues:
The monomer 3,6-dianiline-2,5-dichloro-1,4-benzoquinone (DACB) can undergo oxidative polymerization to form poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB). mdpi.com This process can be carried out in an aqueous acidic solution using an oxidizing agent like ammonium (B1175870) peroxydisulfate. mdpi.com The resulting polymer exhibits interesting electronic properties and has been used to prepare nanocomposites with materials like graphene oxide. mdpi.com
Characterization Techniques:
The characterization of these functionalized analogues relies on a combination of analytical methods. Key techniques include:
NMR Spectroscopy: For elucidating the molecular structure and confirming the position of substituents.
FTIR Spectroscopy: To identify functional groups introduced during derivatization.
X-ray Crystallography: For determining the three-dimensional arrangement of atoms in the solid state.
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
UV-Vis Spectroscopy: To study the electronic transitions and how they are affected by different substituents.
Table 1: Examples of Functionalized Analogues of this compound and their Method of Synthesis
| Analogue | Functional Group Introduced | Synthetic Method | Reference |
| 2,5-Diamino-3,6-dichloro-p-benzoquinone | Amino | Reaction with ammonia (B1221849) or primary amines | guidechem.comnih.gov |
| 2-(Benzylamino)-3,6-dichloro-5-(dibenzylamino)-p-benzoquinone | Amino | Photoreaction of 2,5-bis(dibenzylamino)-3,6-dichloro-p-benzoquinone | researchgate.net |
| 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates | Carboxyl | Reaction of 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylates with N-chlorosuccinimide | researchgate.net |
| 2,5-Dichloro-3,6-dihydroxyterephthalates | Hydroxyl | Reduction of 2,5-dichloro-1,4-benzoquinone-3,6-dicarboxylates with sodium dithionite | researchgate.net |
| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) | Polymeric | Oxidative polymerization of 3,6-dianiline-2,5-dichloro-1,4-benzoquinone | mdpi.com |
Influence of Substituents on Electronic Properties and Reactivity Profiles
The introduction of different functional groups onto the this compound core has a profound impact on its electronic properties and, consequently, its reactivity. These effects can be broadly categorized as electronic (inductive and resonance) and steric.
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgviu.ca It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups. researchgate.netviu.ca
For benzoquinone derivatives, the redox potential is a key electronic property that is strongly influenced by substituents. Electron-withdrawing groups, such as halogens, cyano, and nitro groups, generally increase the redox potential, making the quinone a stronger oxidizing agent. nih.gov Conversely, electron-donating groups, like methyl, methoxy, and hydroxyl groups, tend to decrease the redox potential. nih.gov
A linear correlation can often be established between the redox potentials of a series of substituted benzoquinones and their corresponding Hammett substituent constants. This relationship allows for the prediction of the redox behavior of new derivatives based on the known σ values of their substituents. For this compound derivatives, the Hammett equation can be applied to correlate the redox potentials with the electronic effects of newly introduced functional groups.
Table 2: Hammett Substituent Constants (σp) for Common Functional Groups
| Substituent | σp Value | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -NH₂ | -0.66 | Strongly Electron-Donating |
Data sourced from various standard texts on physical organic chemistry.
The kinetics of reactions involving this compound and its derivatives are governed by a combination of steric and electronic effects.
Electronic Effects: The presence of electron-withdrawing chlorine atoms on the benzoquinone ring makes the carbon atoms attached to them electrophilic and susceptible to nucleophilic attack. nih.gov The methyl groups, being electron-donating, slightly counteract this effect. The introduction of further substituents will modulate this reactivity. For example, the addition of more electron-withdrawing groups would be expected to increase the rate of nucleophilic substitution, while the introduction of electron-donating groups would decrease it. nih.gov
Steric Effects: The methyl groups at the 3- and 6-positions of the parent compound exert a significant steric hindrance. numberanalytics.com This steric bulk can influence the regioselectivity of reactions by directing incoming nucleophiles to the less hindered positions. researchgate.net For instance, in nucleophilic substitution reactions, the approach of a bulky nucleophile to the carbon atoms bearing the chlorine atoms might be sterically hindered by the adjacent methyl groups. This can lead to slower reaction rates compared to less substituted benzoquinones. numberanalytics.com The introduction of bulky functional groups will further exacerbate these steric effects, potentially leading to a decrease in reaction rates and influencing the conformational preferences of the molecule. researchgate.net
Comparative Studies with Other Halogenated Benzoquinones (e.g., Chloranil, DCBQ)
Comparing the reactivity of this compound with other halogenated benzoquinones, such as chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ), provides valuable insights into the roles of both the number of halogen substituents and the presence of alkyl groups.
Chloranil: Chloranil is a highly reactive electron acceptor due to the presence of four strongly electron-withdrawing chlorine atoms. Its reactions with nucleophiles, such as pyrrolidine (B122466), have been studied, and intermediates like monoaminated chloroquinones have been isolated. researchgate.net Compared to chloranil, this compound is expected to be a weaker oxidizing agent due to the presence of two electron-donating methyl groups, which lower its redox potential. The methyl groups also introduce steric hindrance, which can affect the rate and regioselectivity of nucleophilic substitution reactions.
2,5-Dichloro-1,4-benzoquinone (DCBQ): DCBQ lacks the methyl groups present in the title compound. sigmaaldrich.com This absence of alkyl substituents makes DCBQ less sterically hindered and potentially more reactive towards nucleophilic attack at the unsubstituted positions. Studies on the cytotoxicity and reactive oxygen species (ROS) generation by different halobenzoquinone isomers have shown that the substitution pattern significantly influences their biological activity. acs.org For instance, 2,5-DCBQ has been shown to be more cytotoxic and generate more ROS than its 2,6-isomer. acs.org While a direct comparison with this compound is not explicitly detailed in the provided search results, it can be inferred that the methyl groups in the latter would further modulate its biological and chemical reactivity.
Table 3: Comparison of this compound with Other Halogenated Benzoquinones
| Compound | Structure | Key Differences from this compound | Expected Impact on Reactivity |
| Chloranil | 2,3,5,6-Tetrachloro-1,4-benzoquinone | Four chlorine atoms, no methyl groups. | Higher redox potential, more reactive towards nucleophiles. |
| 2,5-Dichloro-1,4-benzoquinone (DCBQ) | 2,5-Dichloro-1,4-benzoquinone | No methyl groups. | Less steric hindrance, potentially more reactive at unsubstituted positions. |
Comparative Studies with Other Alkylated Benzoquinones
A comparison with other alkylated benzoquinones highlights the influence of the halogen substituents on the reactivity of this compound.
For example, duroquinone (B146903) (2,3,5,6-tetramethyl-1,4-benzoquinone) is a well-known alkylated benzoquinone. It is a weaker oxidizing agent than 1,4-benzoquinone (B44022) due to the presence of four electron-donating methyl groups. organic-chemistry.org In contrast, this compound possesses both electron-donating methyl groups and electron-withdrawing chlorine atoms. This combination of substituents creates a more complex electronic environment. The chlorine atoms increase the redox potential and electrophilicity of the quinone ring compared to duroquinone, making it more susceptible to nucleophilic attack at the chlorinated positions.
In general, the reactivity of substituted benzoquinones is a balance between the electronic effects (inductive and resonance) and steric effects of all the substituents present on the ring. The presence of both alkyl and halogen groups on the same benzoquinone scaffold, as in this compound, leads to a unique reactivity profile that is distinct from that of benzoquinones containing only one type of substituent.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Insights
While dedicated academic literature on 2,5-Dichloro-3,6-dimethyl-p-benzoquinone is specific, its primary contribution arises from its role as a member of the substituted p-benzoquinone family. Research insights are often derived from methodologies applied to analogous chlorinated and methylated quinones. Its synthesis is generally achieved through pathways involving the oxidation of a corresponding substituted hydroquinone (B1673460) or phenol (B47542) precursor.
The academic significance of compounds like this compound lies in their function as intermediates and building blocks in organic synthesis. The substituted quinone core is a prevalent motif in numerous biologically active molecules and functional materials. nih.gov The presence of both chloro- and methyl- substituents on the benzoquinone ring creates a specific electronic and steric environment, influencing its reactivity in addition and redox reactions. It is recognized as a useful chemical intermediate for the synthesis of more complex molecules. guidechem.com
Emerging Avenues in Benzoquinone Research
The field of benzoquinone chemistry is continually evolving, driven by the need for more efficient, selective, and sustainable chemical processes.
Modern synthetic chemistry is moving beyond traditional, often harsh, oxidation methods to embrace greener and more sophisticated strategies for benzoquinone synthesis.
Electrochemical Synthesis : The anodic oxidation of phenols and hydroquinones represents a significant advancement, offering a reagent-free method for quinone production. acs.orgjetir.org This technique allows for high conversion rates and can be adapted for both batch and flow systems, highlighting its potential for industrial-scale production. acs.org
Green Chemistry Routes : The use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) is a key focus. researchgate.net Catalytic systems, such as copper-doped titanium silicalite-1 (Cu/TS-1), have been developed for the direct oxidation of aromatics like benzene (B151609) to p-benzoquinone under mild conditions. researchgate.net Furthermore, solar-powered photo-oxygenation of phenols offers a sustainable pathway, minimizing the reliance on conventional energy sources. jetir.orgscielo.br
Direct C-H Functionalization : A significant breakthrough is the direct functionalization of the quinone C-H bond, bypassing the need for pre-halogenated substrates. nih.gov Methods using catalytic silver(I) nitrate (B79036) with a persulfate co-oxidant enable the coupling of boronic acids directly onto the quinone ring, streamlining the synthesis of complex derivatives. nih.gov
Advanced Catalytic Processes : The development of robust, recyclable heterogeneous catalysts is a major frontier. Two-dimensional polyoxometalate-based coordination polymers (POMCPs) have demonstrated unprecedented catalytic activity and selectivity in the oxidation of substituted phenols to p-benzoquinones. acs.org
Table 1: Comparison of Modern Synthetic Methods for Benzoquinones
| Methodology | Key Features | Advantages | Relevant Compounds | Citations |
| Electrochemical Synthesis | Anodic oxidation of phenols/hydroquinones. | High conversion, reagent-free, scalable. | p-Benzoquinone, Hydroquinone | acs.orgjetir.org |
| Green Catalytic Oxidation | Use of H₂O₂ with catalysts like Cu/TS-1. | Environmentally friendly, mild conditions. | p-Benzoquinone, Phenol | researchgate.net |
| Direct C-H Functionalization | Silver-catalyzed coupling of boronic acids. | Bypasses pre-functionalization, high efficiency. | Various arylated quinones | nih.gov |
| POMCP-based Catalysis | Heterogeneous catalysis with 2D polymers. | High turnover frequency, recyclable catalyst. | Trimethyl-p-benzoquinone | acs.org |
A deeper understanding of reaction mechanisms is crucial for controlling the reactivity and stability of benzoquinones.
Redox Behavior : In aprotic media, benzoquinones typically undergo two distinct one-electron reductions, forming the semiquinone radical anion (Q•−) and then the hydroquinone dianion (Q²⁻). acs.org The stability and potential of these redox states are highly sensitive to substitution and the chemical environment, which is fundamental to their role in biological electron transport and energy storage applications. acs.orgrsc.org
Nucleophilic Addition Reactions : The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack. harvard.edu Recent studies have focused on quantifying the mechanisms of instability in aqueous environments, which is a critical challenge for applications like aqueous redox flow batteries. Understanding these decomposition pathways is key to designing more stable quinone structures. harvard.edu
The unique electronic properties of benzoquinones make them highly versatile components in the design of advanced materials.
Redox-Active Frameworks : Benzoquinone derivatives are being employed as "non-innocent" linkers in the construction of 2D coordination polymers and metal-organic frameworks (MOFs). rsc.org The inherent redox activity of the quinone unit allows for the modulation of the material's physical properties, opening doors for applications in electrochemical sensing and energy storage. rsc.org
Energy Storage : Substituted quinones are prime candidates for active materials in next-generation batteries. Their ability to undergo reversible two-electron, two-proton redox reactions is ideal for organic aqueous redox flow batteries. harvard.edu The main challenge lies in designing molecules that combine high reduction potential with long-term chemical stability in aqueous electrolytes. harvard.edu
Photocatalysis : Beyond their role in synthesis, quinones are being investigated as participants in photocatalytic systems. The addition of p-benzoquinone has been shown to significantly enhance the efficiency of Cr(VI) reduction over Fe-doped g-C₃N₄ photocatalysts. nih.gov
Challenges and Opportunities in the Field of Substituted Quinone Chemistry
Despite significant progress, the chemistry of substituted quinones presents ongoing challenges that also represent significant opportunities for future research.
Challenges:
Selectivity : Achieving chemo- and regioselectivity during the functionalization of the quinone core remains a significant hurdle, particularly with traditional methods. nih.gov In biological applications, a major challenge is the lack of selectivity, which can lead to off-target effects. researchgate.net
Stability : The inherent electrophilicity of many quinones leads to instability, especially in nucleophilic environments like water. This chemical degradation is a major barrier to their use in applications requiring long-term stability, such as flow batteries. harvard.edu
Synthesis of Complex Derivatives : While new methods are emerging, the synthesis of polysubstituted or sterically hindered quinones can be difficult, often requiring multi-step, low-yielding procedures. nih.gov
Opportunities:
Drug Discovery : The ease with which the benzoquinone scaffold can be chemically manipulated provides a fertile ground for medicinal chemistry. nih.gov There is vast potential to synthesize and screen new derivatives for a range of biological activities. scielo.brresearchgate.net
Sustainable Chemistry : There is a significant opportunity to develop fully sustainable and scalable methods for quinone production, for example, through the electrochemical conversion of biomass-derived precursors. acs.org
Advanced Materials Design : The tunable redox properties of quinones offer immense opportunities in materials science. Future work will likely focus on the rational design of quinone-based molecules for specific applications, from creating magnetic materials to developing more efficient and stable electrolytes for energy storage. jetir.orgrsc.org
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and electronic structure of 2,5-Dichloro-3,6-dimethyl-p-benzoquinone?
Methodological Answer:
- UV-Vis Spectroscopy : Used to analyze π→π* transitions in the quinone ring, with absorption bands typically in the 250–400 nm range. Solvent polarity significantly affects peak positions .
- Infrared (IR) Spectroscopy : Identifies C=O stretching vibrations (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR is less informative due to the absence of protons on the quinone ring, but ¹³C NMR detects carbonyl (C=O, ~180 ppm) and methyl groups (~20–25 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection at 254 nm are effective for purity assessment. Use acetonitrile/water gradients for separation .
| Technique | Key Parameters | Reference |
|---|---|---|
| UV-Vis | λ_max: 250–400 nm (solvent-dependent) | |
| IR | C=O: 1650–1700 cm⁻¹; C-Cl: 600–800 cm⁻¹ | |
| ¹³C NMR | C=O: ~180 ppm; CH₃: ~20–25 ppm | |
| HPLC | C18 column, acetonitrile/water gradient |
Q. What synthetic routes are reported for halogenated dimethyl benzoquinones, and how are reaction intermediates validated?
Methodological Answer:
- Oxidation of Dimethylphenols : Use ceric ammonium nitrate (CAN) or Fremy’s salt in acidic media to oxidize 2,5-dimethylphenol derivatives to quinones. Monitor reaction progress via TLC with UV visualization .
- Chlorination Methods : Electrophilic chlorination (e.g., Cl₂/FeCl₃) of pre-formed dimethylbenzoquinones. Confirm regioselectivity via X-ray crystallography or NOESY NMR .
- Impurity Identification : LC-MS or GC-MS to detect side products (e.g., over-chlorinated derivatives or hydroxylated byproducts) .
Advanced Research Questions
Q. How can density-functional theory (DFT) with exact exchange terms predict the redox and electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals like B3LYP or M06-2X with 6-311++G(d,p) basis sets are suitable for modeling redox potentials. Include exact exchange (e.g., 20–25% Hartree-Fock exchange) to improve accuracy for charge-transfer states .
- Redox Potential Calculation : Compute adiabatic ionization potentials and electron affinities in solvent (e.g., DMSO) using the conductor-like polarizable continuum model (CPCM). Validate against cyclic voltammetry data .
| DFT Functional | Basis Set | Application | Average Error |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Redox potentials, HOMO-LUMO gaps | ±0.2 eV |
| M06-2X | def2-TZVP | Solvent effects on electronic states | ±0.15 eV |
Q. How do intermolecular interactions influence the solid-state reactivity and crystal packing of halogenated dimethyl benzoquinones?
Methodological Answer:
- Hydrogen Bonding : Analyze C-Cl⋯H-C and C=O⋯H-C interactions using X-ray crystallography. Chlorine atoms act as weak hydrogen bond acceptors .
- π-π Stacking : Quinone rings often stack with offset geometries (3.5–4.0 Å separation). Use Hirshfeld surface analysis to quantify contributions from van der Waals interactions .
- Cocrystal Design : Apply supramolecular synthon strategies (e.g., halogen-bond donors with pyridine derivatives) to stabilize specific polymorphs .
Q. What methodological factors contribute to conflicting reports on the redox behavior of halogenated benzoquinones, and how can they be resolved?
Methodological Answer:
- Solvent Effects : Redox potentials shift by 50–100 mV in protic (e.g., H₂O) vs. aprotic solvents (e.g., DMF). Always report solvent and reference electrode (e.g., Ag/AgCl vs. SCE) .
- Electrode Passivation : Quinones can adsorb onto electrode surfaces, causing hysteresis. Use rotating disk electrodes or pulsed voltammetry to minimize artifacts .
- Computational Validation : Compare experimental redox potentials with DFT-calculated electron affinities in implicit solvent models .
Q. How can supramolecular synthon analysis guide the design of functional materials using this compound?
Methodological Answer:
- Synthon Identification : Map potential interaction sites (e.g., C-Cl, C=O) using Cambridge Structural Database (CSD) mining. Chlorine atoms frequently form Cl⋯Cl (Type-II) or Cl⋯N contacts .
- Cocrystallization Screens : Combine with complementary hydrogen bond donors (e.g., amines) in 1:1 or 2:1 stoichiometry. Screen solvents (e.g., DCM/EtOH) to control nucleation .
Data Contradiction Analysis Example
Conflicting Redox Potentials in Literature:
- Case Study : A study reports E₁/2 = −0.25 V vs. Ag/AgCl in acetonitrile, while another finds −0.15 V in DMF.
- Resolution Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
